Trioxifene, specifically Trioxifene mesylate, is a non-steroidal selective estrogen receptor modulator (SERM) [, ]. It belongs to a class of compounds known as antiestrogens that exhibit mixed agonist-antagonist actions on estrogen target tissues []. Trioxifene is recognized for its competitive binding activity against estradiol for estrogen receptor alpha (ERα) []. This interaction inhibits ERα-mediated gene expression, influencing the growth and proliferation of specific cell types [, ].
Synthesis Analysis
While the provided papers do not detail the specific synthesis methods for Trioxifene, they do reference its structural relation to other antiestrogens. Specifically, Trioxifene is identified as an acrylophenone antiestrogen, structurally similar to benzothiophenes []. This suggests its synthesis likely involves similar chemical reactions and methodologies as those used for related compounds.
Mechanism of Action
Trioxifene primarily functions by competing with estradiol for binding to ERα [, , ]. This competitive binding inhibits ERα-mediated signal transduction and gene expression []. Depending on the tissue, Trioxifene can exhibit intrinsic estrogenic activity [, ]. For instance, in a study on avian medullary bone formation, Trioxifene demonstrated antagonist properties, inhibiting estrogen-induced bone formation and related serum parameter changes [].
Applications
Cancer Research: Trioxifene has been primarily studied for its anti-tumor activity, specifically in breast and endometrial cancer models [, , , , , , , , ]. Researchers have investigated its effects on tumor growth, metastasis, and cell cycle progression in both in vitro and in vivo models [, , , , , ]. These studies explored Trioxifene's potential as a therapeutic agent for hormone-dependent cancers.
Endocrinology Research: Trioxifene's interaction with estrogen receptors makes it a valuable tool for studying estrogen signaling pathways and their downstream effects [, ]. Researchers have utilized Trioxifene to investigate the role of estrogen in various physiological processes, including bone formation [] and growth hormone secretion [].
Cell Cycle Research: Studies have explored Trioxifene's effects on cell cycle kinetics, particularly in breast cancer cells [, ]. These investigations revealed that Trioxifene can induce cell cycle arrest, providing insights into its mechanisms of action and potential applications in cancer research.
Future Directions
While clinical development of Trioxifene for cancer treatment has not been pursued due to its side effect profile and comparable efficacy to tamoxifen [, ], it remains a valuable research tool. Future research directions could focus on:
Related Compounds
Tamoxifen
Compound Description: Tamoxifen is a well-established non-steroidal selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer [, , , , ]. It primarily acts as an estrogen antagonist, competing with estrogen for binding to estrogen receptors.
Estradiol
Compound Description: Estradiol is a potent endogenous estrogen hormone that plays a central role in various physiological processes, including female reproductive development and function. It exerts its effects by binding to and activating estrogen receptors [, , , ].
Relevance: Estradiol is essential for understanding the mechanism of action of trioxifene. As a SERM, trioxifene competitively binds to estrogen receptors, directly interfering with estradiol binding and its subsequent downstream signaling events [, , , ]. This competitive binding forms the basis for trioxifene's antiestrogenic effects observed in various tissues. Notably, research demonstrated that while trioxifene inhibits estradiol-induced effects in some tissues, it can also exhibit partial agonist activity, mimicking estradiol's effects in a tissue-dependent manner [, ].
Compound Description: LY117018 is a non-steroidal antiestrogen belonging to the benzothiophene class, known for its potent antiestrogenic effects with reduced estrogenic activity compared to tamoxifen [].
Relevance: LY117018 is structurally distinct from trioxifene yet serves as a critical comparator in investigations of antiestrogenic activity and tumor growth inhibition [, ]. Research indicates that while both LY117018 and trioxifene demonstrate antitumor effects, LY117018 exhibits a superior ability to inhibit the growth of DMBA-induced mammary carcinomas in rats []. This difference in activity, despite both compounds targeting the estrogen receptor, highlights the diverse pharmacological profiles that exist even within the realm of antiestrogens.
Compound Description: LY139481, also known as raloxifene, is another non-steroidal antiestrogen belonging to the benzothiophene class [, ]. It is recognized for its tissue-selective effects, acting as an estrogen agonist in bone while exhibiting antiestrogenic activity in breast and uterine tissues.
Relevance: Similar to LY117018, LY139481 provides an important comparison point for understanding the structure-activity relationships and pharmacological profiles of different antiestrogens, including trioxifene [, ]. The contrasting effects of these compounds on various tissues underscore the complex interplay between chemical structure, estrogen receptor binding, and tissue-specific responses. Notably, LY139481's success in preventing osteoporosis [] highlights the therapeutic potential of targeting estrogen receptors in a tissue-specific manner, a concept also relevant to trioxifene research.
Nafoxidine
Compound Description: Nafoxidine is a non-steroidal antiestrogen that has been investigated for its potential in treating estrogen receptor-positive breast cancer [].
Relevance: Nafoxidine, alongside trioxifene and tamoxifen, is mentioned in a study investigating the cell cycle effects of estrogens and antiestrogens in human breast cancer cell lines []. This research highlights that these antiestrogens, including trioxifene, can induce a G1 phase arrest in these cell lines, contributing to their antiproliferative effects. The inclusion of nafoxidine underscores the shared mechanism of action among different classes of antiestrogens in modulating cell cycle progression in estrogen-responsive cancers.
Keoxifene (LY156758)
Compound Description: Keoxifene, also known as LY156758, is a non-steroidal antiestrogen characterized by high affinity for estrogen receptors and reduced estrogenic activity compared to tamoxifen [, ].
Relevance: Keoxifene is particularly relevant to trioxifene in the context of endometrial cancer research. Studies on the human endometrial carcinoma cell line (EnCa101) revealed that keoxifene, unlike tamoxifen and trioxifene, exhibited a reduced ability to stimulate tumor growth and could partially inhibit tamoxifen-stimulated growth []. This difference in activity suggests that keoxifene's lower intrinsic estrogenic activity might confer a therapeutic advantage in certain endometrial cancer contexts, highlighting the importance of considering the estrogenic potential of antiestrogens, including trioxifene, in specific disease settings.
ICI 164,384
Compound Description: ICI 164,384, also known as fulvestrant, is a pure estrogen receptor antagonist, devoid of any intrinsic estrogenic activity []. It is used clinically to treat estrogen receptor-positive breast cancer.
Relevance: ICI 164,384 serves as a valuable comparator to trioxifene in elucidating the role of estrogenic activity in antiestrogen response []. While trioxifene, like tamoxifen, can stimulate the growth of the human endometrial carcinoma EnCa101, ICI 164,384 does not exhibit this stimulatory effect and effectively blocks tamoxifen-stimulated growth []. This contrast emphasizes the importance of understanding the balance between agonist and antagonist activities of antiestrogens like trioxifene, especially in tissues like the endometrium where estrogenic stimulation can be detrimental.
Trioxifene Mesylate
Compound Description: This compound is the mesylate salt form of trioxifene, often used in pharmaceutical formulations to improve stability, solubility, or other characteristics of the parent compound [, ].
Relevance: Trioxifene mesylate is directly relevant to the target compound, trioxifene, as it represents a specific salt form used in various research studies and clinical investigations [, ]. Understanding the properties and activities of trioxifene mesylate is essential for interpreting the results obtained in studies utilizing this specific formulation. While the mesylate salt form primarily impacts the physicochemical properties of the drug, it's crucial to acknowledge its use in research when discussing trioxifene's pharmacological profile.
Droloxifene
Compound Description: Droloxifene is an antiestrogen chemically related to tamoxifen, investigated for its potential in treating breast cancer and osteoporosis [, ].
Relevance: Droloxifene belongs to the newer generation of antiestrogens, including toremifene and trioxifene, that emerged following tamoxifen's success [, ]. These compounds, although structurally similar to tamoxifen, exhibit distinct pharmacological properties and are under investigation to assess their clinical benefits and potential advantages over earlier-generation antiestrogens.
Toremifene
Compound Description: Toremifene, similar to droloxifene, is a newer-generation antiestrogen structurally related to tamoxifen, also investigated for its therapeutic potential in breast cancer and other estrogen-dependent conditions [, ].
Relevance: Along with droloxifene, toremifene expands the scope of antiestrogens being compared to trioxifene [, ]. These comparisons aim to identify antiestrogens with superior efficacy, improved safety profiles, or distinct therapeutic applications compared to established agents like tamoxifen.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trioxifene Mesylate is a mesylate salt form of trioxifene, a nonsteroidal selective estrogen receptor modulator (SERM). Trioxifene competitively inhibits the binding of estradiol to estrogen receptor alpha (ER alpha), resulting in ER alpha-mediated gene expression. Clinical development of Trioxifene has not proceeded because of lack of superior results over tamoxifen and side effect profile. (NCI)